![molecular formula C13H12N4O B14305197 N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide CAS No. 124505-30-2](/img/structure/B14305197.png)
N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzylideneamino group attached to a pyridin-2-yl ring, which is further connected to a formohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide typically involves the reaction of 2-aminopyridine with benzaldehyde to form the intermediate Schiff base, which is then reacted with formohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have similar synthetic routes and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridin-2-yl group and are synthesized under similar conditions.
Uniqueness
N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide is unique due to the presence of the benzylideneamino group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other pyridin-2-yl derivatives, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
124505-30-2 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-[[5-(benzylideneamino)pyridin-2-yl]amino]formamide |
InChI |
InChI=1S/C13H12N4O/c18-10-16-17-13-7-6-12(9-15-13)14-8-11-4-2-1-3-5-11/h1-10H,(H,15,17)(H,16,18) |
Clé InChI |
CPWMOCFOKZSVSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CN=C(C=C2)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


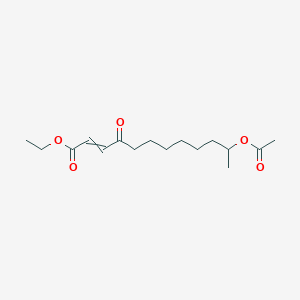
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
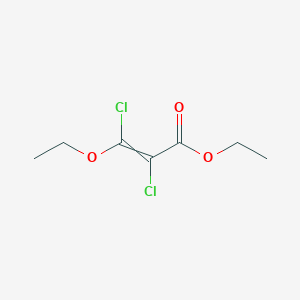
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
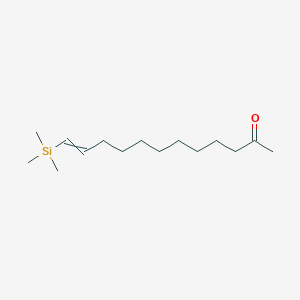

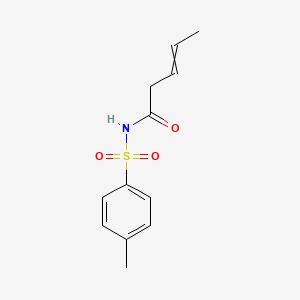
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
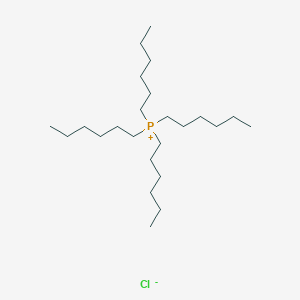
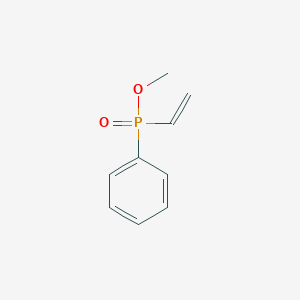
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
